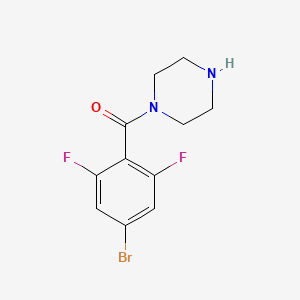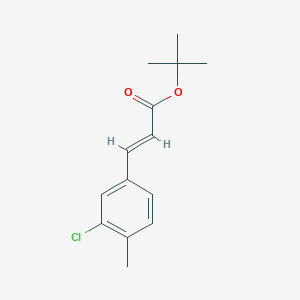
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone is a compound that features both an imidazole ring and a tetrahydropyran ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrahydropyran ring is a six-membered ring containing one oxygen atom
Méthodes De Préparation
The synthesis of 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal, ammonia, and formaldehyde.
Formation of the Tetrahydropyran Ring: This can be synthesized via the hydrogenation of dihydropyran.
Coupling of the Two Rings: The final step involves the coupling of the imidazole ring with the tetrahydropyran ring through an ethanone linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, while the tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the tetrahydropyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-thiopyran-4-yl)ethanone: This compound has a sulfur atom in place of the oxygen atom in the tetrahydropyran ring, which can lead to different chemical and biological properties.
1-(1H-Imidazol-2-yl)-2-(tetrahydro-2H-furan-4-yl)ethanone: This compound has a five-membered furan ring instead of the six-membered tetrahydropyran ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the imidazole and tetrahydropyran rings, which provides a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
1-(1H-imidazol-2-yl)-2-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(10-11-3-4-12-10)7-8-1-5-14-6-2-8/h3-4,8H,1-2,5-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNQTCPVDAZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(Propan-2-yloxy)phenyl]aniline](/img/structure/B7939628.png)


![[3-(3-Ethoxyphenyl)phenyl]methanamine](/img/structure/B7939641.png)
